Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate
Description
Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate is a quinoline derivative characterized by halogen substituents (bromo at position 6, chloro at position 8) and a hydroxy group at position 4. The ethyl ester at position 3 enhances lipophilicity, making it a versatile intermediate in medicinal chemistry. Its structural features influence reactivity, solubility, and biological activity, particularly in targeting enzymes like PI3K/mTOR or GABA receptors .
Properties
IUPAC Name |
ethyl 6-bromo-8-chloro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAXLCWSDBLVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383880 | |
| Record name | Ethyl 6-bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217316-19-3 | |
| Record name | Ethyl 6-bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursors
- 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester or its derivatives serve as common precursors.
- Halogenating agents such as phosphorus oxychloride (POCl₃) and trichlorophosphate are employed for chlorination.
- Bromination is generally introduced in earlier steps or via selective bromination reagents.
Halogenation and Cyclization
The chlorination of the 4-hydroxy group to form the 4-chloro derivative is commonly achieved by refluxing the hydroxyquinoline ester with phosphorus oxychloride under inert atmosphere, often with catalytic amounts of dimethylformamide (DMF) to enhance electrophilic substitution.
Table 1: Representative Chlorination Reaction Conditions
| Entry | Starting Material (g, mmol) | Reagent & Volume | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 19.4 g (0.06 mol) | POCl₃ (45 mL) | Reflux | 1 h | 93.8 | Inert atmosphere, Schlenk technique |
| 2 | 1.5 g (5.07 mmol) | POCl₃ (15 mL) | 0–110 °C | 3 h | 88.5 | LCMS showed ~2% starting material remaining |
| 3 | 2.5 g (8.4 mmol) | POCl₃ (10 mL) | Reflux | 1 h | 76 | Followed by workup with methanol and sodium carbonate |
Esterification and Cyclization
The ethyl ester group at position 3 is typically introduced via esterification of the corresponding carboxylic acid or by using diethyl ethoxymethylenemalonate in the initial ring construction step. Cyclization is often performed by refluxing the enamine intermediates in high-boiling solvents such as diphenyl ether.
Bromination
Bromination at position 6 is generally introduced early in the synthesis, often by using brominated aniline derivatives or selective bromination reagents. The bromine substituent influences the electronic properties of the quinoline ring and directs subsequent substitution reactions.
Detailed Synthetic Route Example
A typical synthetic route to ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate involves:
Formation of 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester via condensation of 6-bromoaniline with diethyl ethoxymethylenemalonate, followed by cyclization.
Selective chlorination at position 8 using phosphorus oxychloride under reflux conditions to convert the 4-hydroxy group to 4-chloro, with regioselectivity influenced by the bromine substituent at position 6.
Hydrolysis or substitution reactions to revert or modify the 4-chloro group back to hydroxyl if required, depending on the target compound.
Reaction Workup and Purification
- After halogenation, the reaction mixture is typically quenched with ice-water or methanol.
- Organic extraction is performed using solvents such as dichloromethane or ethyl acetate.
- Sequential washing with water, saturated sodium bicarbonate, and brine removes inorganic impurities.
- Drying over anhydrous sodium sulfate and filtration precede concentration under reduced pressure.
- Final purification is achieved by recrystallization or column chromatography on silica gel.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (¹H NMR) confirms the presence and position of substituents.
- Mass Spectrometry (ESI-MS) verifies molecular weight and purity.
- Infrared Spectroscopy (IR) identifies functional groups such as hydroxyl and ester moieties.
- X-ray Crystallography (when applicable) provides structural confirmation and conformational analysis.
Summary Table of Key Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | Diethyl ethoxymethylenemalonate + 6-bromoaniline, reflux in ethanol/diphenyl ether | 120–180 °C | 0.5–6 h | 30–80 | Formation of quinoline core |
| 2 | Bromination | Brominated aniline or selective bromination reagents | Ambient to reflux | Variable | High | Introduces Br at position 6 |
| 3 | Chlorination | POCl₃, catalytic DMF, reflux | 80–110 °C | 1–3 h | 76–94 | Converts 4-hydroxy to 4-chloro |
| 4 | Workup & Purification | Extraction, washing, drying, chromatography | Ambient | — | — | Ensures purity and isolation |
Research Findings and Optimization Notes
- The use of phosphorus oxychloride with catalytic DMF significantly improves chlorination efficiency and regioselectivity.
- Reaction temperature and time are critical for minimizing side reactions and maximizing yield.
- Bromine at position 6 exerts an electron-withdrawing effect, influencing the reactivity of the quinoline ring and directing substitution patterns.
- Inert atmosphere techniques (e.g., Schlenk line) prevent oxidation and degradation during sensitive steps.
- Purification by silica gel chromatography with ethyl acetate/n-hexane mixtures yields high-purity products suitable for further derivatization.
Scientific Research Applications
Chemistry
Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate serves as a valuable building block in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and cyclization processes, making it versatile for creating more complex molecules.
Research indicates that this compound exhibits significant antimicrobial and anticancer properties:
- Antimicrobial Properties: Studies have shown that compounds within the quinoline class, including this compound, possess activity against a range of pathogens. The presence of halogen atoms enhances lipophilicity, potentially increasing efficacy against bacteria and fungi.
- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit the growth of various cancer cell lines through mechanisms such as DNA intercalation and enzyme inhibition. For instance, it has been noted to affect cellular pathways involved in cancer proliferation .
Pharmaceutical Development
The compound is being explored as a potential pharmaceutical intermediate in drug development. Its ability to interact with specific biological targets makes it a candidate for further exploration in creating new therapeutic agents .
Case Studies
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes. Its unique properties allow it to be employed in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine, chlorine, and hydroxyl groups allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impacts
Table 1: Substituent Positions and Functional Groups
*Calculated based on formula C₁₂H₉BrClNO₃.
Key Observations:
- Positional Isomerism : Chloro at position 8 (target compound) vs. position 4 (e.g., 206257-39-8) alters electronic effects and steric hindrance, impacting binding to biological targets .
Biological Activity
Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential applications.
This compound is a derivative of quinoline, characterized by the presence of bromine and chlorine substituents. The synthesis typically involves:
- Starting Material : Quinoline-3-carboxylic acid.
- Chlorination : Introduction of chlorine atoms at the 8th position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
- Bromination : Bromine is added at the 6th position.
- Esterification : The final product is obtained by esterifying with ethanol in the presence of sulfuric acid .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown:
- Inhibition Zones : The compound demonstrated significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones measuring up to 25 mm compared to standard drugs .
- Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives were reported as low as 1 × 10^-6 mg/mL, indicating strong antibacterial potential .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cytotoxicity Studies : In vitro studies on cancer cell lines such as HeLa, MCF-7, and A549 revealed IC50 values ranging from 5 to 49 mM, suggesting effective cytotoxicity against these cell lines. Notably, some derivatives were found to be more potent than cisplatin, a commonly used chemotherapeutic agent .
- Mechanism of Action : The mechanism is believed to involve intercalation with DNA, disrupting replication and transcription processes.
Antioxidant Activity
Research indicates that derivatives of this compound may possess antioxidant properties:
- ABTS Assay : Some studies have shown that certain quinoline derivatives exhibit antioxidant activity comparable to ascorbic acid, although this compound's specific activity requires further investigation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Basic: What are the optimal synthetic routes for Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis of halogenated 4-hydroxyquinoline derivatives often involves multi-step alkylation, halogenation, or esterification. For example, analogous compounds like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are synthesized via controlled heating in polar aprotic solvents (e.g., DMSO) with catalysts like tetrabutylammonium iodide (Bu4NI), which influences regioselectivity and product ratios . Reaction temperature, solvent choice, and catalyst presence are critical: higher temperatures may favor de-ethylation, while Bu4NI can stabilize intermediates, improving purity. Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography .
Advanced: How can regioselectivity challenges be addressed during alkylation or esterification of halogenated 4-hydroxyquinoline derivatives?
Methodological Answer:
Regioselectivity in polyhalogenated quinolines is influenced by steric and electronic factors. For instance, heating Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO produces competing products: the 4-hydroxy derivative (via hydrolysis) and a 1-ethylated byproduct. The ratio depends on solvent polarity and catalyst selection. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via <sup>1</sup>H NMR and X-ray crystallography confirms product structures . Strategies include:
- Using bulky bases to direct substitution away from hindered positions.
- Adjusting solvent dielectric constant to stabilize transition states.
Advanced: What methodologies resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing novel quinoline carboxylates?
Methodological Answer:
Discrepancies between NMR and MS data often arise from impurities or tautomeric forms. For example, Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate required complementary techniques:
- High-resolution MS confirms molecular weight.
- 2D NMR (COSY, HSQC) resolves overlapping signals in crowded aromatic regions.
- Elemental analysis validates stoichiometry.
Contradictions are mitigated by repeating syntheses under inert atmospheres to prevent oxidation and using deuterated solvents for NMR consistency .
Advanced: How does the bromo-chloro substitution pattern influence crystal packing and intermolecular interactions in related quinoline derivatives?
Methodological Answer:
X-ray studies of analogs like Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate reveal that halogen substituents (Br, Cl) participate in C–H⋯O and C–H⋯Cl hydrogen bonds, dictating crystal packing. Bromine’s larger van der Waals radius increases steric hindrance, altering dihedral angles between quinoline and ester groups. These interactions are quantified using software like SHELXL (e.g., R-factors < 0.06), with packing diagrams generated via Mercury .
Advanced: What crystallization techniques and software tools are effective for determining the absolute configuration of polyhalogenated quinolines?
Methodological Answer:
SHELX programs (e.g., SHELXL, SHELXS) are industry standards for small-molecule refinement. Key steps include:
- Data collection : High-resolution (< 1.0 Å) X-ray data reduces ambiguity.
- Twinned data handling : SHELXL’s TWIN/BASF commands model twinning, critical for halogen-rich crystals prone to disorder.
- Validation : CheckCIF/PLATON identifies structural outliers. For example, a triclinic crystal system (space group P1) was resolved for a nitro-substituted quinoline derivative using SHELXL .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., hydroxy vs. ester protons) and confirms substitution patterns.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm<sup>-1</sup>) and hydroxyl (O–H, ~3200 cm<sup>-1</sup>) stretches.
- Mass Spectrometry (HRMS) : Validates molecular formula (C12H9BrClNO3) and detects isotopic patterns for Br/Cl .
Advanced: How do steric and electronic effects of bromo/chloro substituents impact biological activity in related quinolines?
Methodological Answer:
Halogen substituents enhance antimicrobial activity by increasing lipophilicity and target binding. For fluoroquinolone analogs:
- Bromine : Enhances DNA gyrase inhibition via hydrophobic interactions.
- Chlorine : Improves membrane penetration.
Structure-activity relationship (SAR) studies use MIC assays against S. aureus and E. coli, with logP calculations (e.g., AlogPS) correlating substituent effects with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
